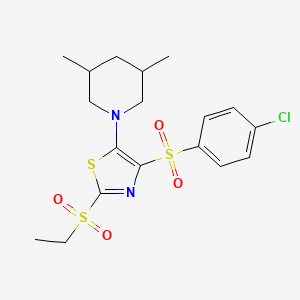

4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole

Description

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole is a thiazole derivative featuring dual sulfonyl groups at positions 2 and 4 of the heterocyclic ring, along with a 3,5-dimethylpiperidinyl substituent at position 5. Its structure combines electron-withdrawing sulfonyl moieties and a bulky alicyclic amine, which may enhance stability and influence binding interactions in biological systems.

Properties

Molecular Formula |

C18H23ClN2O4S3 |

|---|---|

Molecular Weight |

463.0 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-ethylsulfonyl-1,3-thiazole |

InChI |

InChI=1S/C18H23ClN2O4S3/c1-4-27(22,23)18-20-16(28(24,25)15-7-5-14(19)6-8-15)17(26-18)21-10-12(2)9-13(3)11-21/h5-8,12-13H,4,9-11H2,1-3H3 |

InChI Key |

QEYAKIBYIDXJDT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=C(S1)N2CC(CC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups at the 4- and 2-positions of the thiazole ring are highly electrophilic, enabling nucleophilic substitution under basic or acidic conditions.

Key Observations :

-

Reactivity with Amines : Primary and secondary amines (e.g., methylamine, piperidine) displace the ethylsulfonyl group at the 2-position, forming sulfonamide derivatives.

-

Reactivity with Alcohols : Methanol or ethanol under reflux conditions substitute the ethylsulfonyl group, yielding methyl/ethyl sulfonate esters.

-

Chlorophenyl Sulfonyl Group : The 4-chlorophenylsulfonyl moiety undergoes substitution at the para-chloro position with strong nucleophiles (e.g., hydroxide, thiols) .

Table 1: Nucleophilic Substitution Reactions

Oxidation and Reduction Reactions

The thiazole core and sulfonyl groups participate in redox transformations.

Thiazole Ring Oxidation

-

The thiazole sulfur atom oxidizes to sulfonic acid (SO₃H) using H₂O₂ in acetic acid, enhancing water solubility.

-

Piperidine Substituent : The 3,5-dimethylpiperidin-1-yl group remains inert under mild oxidation but undergoes N-oxidation with mCPBA (meta-chloroperbenzoic acid) .

Sulfonyl Group Reduction

-

LiAlH₄ reduces ethylsulfonyl to ethylthiol (-SH) but leaves the chlorophenylsulfonyl group intact.

Table 2: Redox Reactivity

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .

Example :

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with enzymes via covalent or non-covalent bonds:

-

5-Lipoxygenase (5-LO) Inhibition : The sulfonyl groups form hydrogen bonds with catalytic residues, while the chlorophenyl moiety engages in hydrophobic interactions .

-

DNase I Inhibition : Electrostatic interactions between the thiazole’s nitrogen and the enzyme’s active site disrupt DNA cleavage .

Stability Under Hydrolytic Conditions

The compound exhibits limited hydrolysis in aqueous buffers (pH 7.4, 37°C), with <5% degradation over 24 hours. Acidic (pH 2) or alkaline (pH 12) conditions accelerate breakdown, yielding 4-chlorobenzenesulfonic acid and thiazole fragments.

Comparative Reactivity of Functional Groups

Table 3: Functional Group Reactivity Ranking

| Group | Reactivity (High → Low) |

|---|---|

| 2-Ethylsulfonyl | Most reactive (Nucleophilic substitution) |

| 4-Chlorophenylsulfonyl | Moderate (Electrophilic substitution) |

| Thiazole S-atom | Low (Requires strong oxidizers) |

| Piperidine N-atom | Least reactive (Stable under mild conditions) |

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thiazole compounds, including the target compound, exhibit notable antiviral properties. A study synthesized several thiazole derivatives and evaluated their activity against Tobacco Mosaic Virus (TMV). Among these derivatives, compounds with similar structural motifs demonstrated moderate antiviral activity, suggesting that the incorporation of both thiazole and sulfonamide functionalities can enhance efficacy against viral pathogens .

Antimicrobial Properties

The compound has shown promising results in antimicrobial studies. Thiazole derivatives are known to possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, studies have reported effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance antibacterial efficacy, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains, demonstrating MIC values lower than those of traditional antibiotics like linezolid.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound across various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Further research is necessary to elucidate specific pathways involved in its cytotoxic effects .

Case Study: Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that specific substitutions on the thiazole ring can lead to enhanced biological activities. For instance, the presence of sulfonamide groups has been linked to improved binding affinity to microbial targets, which may explain the observed antimicrobial properties. This relationship is crucial for guiding future synthetic modifications aimed at optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thiazole and piperidine rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of the target compound and related derivatives:

Key Findings

Substituent Effects on Activity: Chloro- and fluoro-substituted aryl groups (e.g., in compound 4 from ) are associated with antimicrobial activity, likely due to enhanced lipophilicity and target binding . The target compound’s 4-chlorophenylsulfonyl group may similarly improve membrane penetration or enzyme inhibition.

Structural Planarity and Conformation: Thiazole derivatives (e.g., compound 4) exhibit near-planar conformations, except for sterically hindered substituents like perpendicular fluorophenyl groups, which may reduce packing efficiency in crystal lattices . 1,3,4-Thiadiazoles () adopt planar configurations stabilized by intramolecular hydrogen bonds, facilitating π-π stacking and layered crystal packing—features critical for solid-state stability .

Synthetic and Crystallographic Methods :

- Many analogs (e.g., compound 4) are crystallized from DMF or acetone, yielding high-quality crystals refined using SHELXL . The target compound likely requires similar protocols for structural validation.

Biological Activity Gaps :

- While the target compound’s structural motifs (e.g., sulfonyl groups, piperidine) are present in bioactive analogs, direct evidence of its antimicrobial or therapeutic efficacy is absent in the provided evidence. Further assays are needed to confirm hypothesized activities.

Biological Activity

The compound 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(ethylsulfonyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H22ClN3O4S3

- Molecular Weight : 431.95 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. In vitro studies suggest that the compound shows moderate to low cytotoxicity against various cell lines and some antiparasitic effects:

- Cytotoxicity Assays : The compound demonstrated IC50 values ranging from 19.86 to over 200 µM against Leishmania amazonensis and Trypanosoma cruzi .

| Target Organism | IC50 (µM) |

|---|---|

| Leishmania amazonensis | 19.86 - 200 |

| Trypanosoma cruzi | 1.67 - >200 |

Anticancer Activity

Thiazole compounds have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antioxidant Activity

The antioxidant potential of the compound was evaluated through various assays, showing moderate effectiveness in scavenging free radicals .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on thiazole derivatives indicated that modifications in the structure significantly impacted their biological activity. The presence of the chlorophenyl group enhanced the binding affinity to target proteins .

- Comparative Analysis : When compared to other thiazole derivatives, this compound exhibited superior activity against specific cancer cell lines, suggesting its potential as a lead compound in drug development .

- Pharmacological Evaluation : A comprehensive pharmacological evaluation revealed that the compound could potentially serve as a multi-target agent due to its diverse mechanisms of action .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

A reflux-based approach using polar aprotic solvents like DMF or acetic acid is commonly employed. For example, a mixture of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in DMF-acetic acid under reflux for 2 hours yields thiazolidinone analogs, with subsequent recrystallization to purify the product . Controlled synthesis methods, such as copolymerization with cationic monomers (e.g., CMDA and DMDAAC), can optimize yield and structural homogeneity by adjusting molar ratios and reaction times .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H-NMR and LC-MS for structural elucidation and purity assessment .

- FTIR spectroscopy to confirm functional groups (e.g., sulfonyl, thiazole rings) and hydrogen bonding patterns .

- Elemental analysis to validate empirical formulas .

Multi-technique cross-validation is essential to ensure accuracy, especially for complex substituents like the 3,5-dimethylpiperidinyl group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model NMR chemical shifts and vibrational frequencies, providing a benchmark to reconcile discrepancies between experimental and theoretical data. For instance, DFT-derived NMR spectra of triazole-thione derivatives showed <5% deviation from experimental results, enabling precise assignment of proton environments in crowded regions .

Q. What strategies are recommended for evaluating the compound’s bioactivity and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., enzymes or receptors). Docking studies on triazole-thiol analogs revealed interactions with hydrophobic pockets and hydrogen bonds, comparable to known inhibitors .

- ADME analysis : Tools like SwissADME can predict solubility, permeability, and metabolic stability. Substituents like sulfonyl groups may enhance solubility but reduce membrane permeability, requiring formulation optimization .

Q. How does the compound’s reactivity vary under oxidative or nucleophilic conditions?

The ethylsulfonyl and chlorophenylsulfonyl groups are susceptible to nucleophilic substitution, while the thiazole core can undergo oxidation to sulfoxides or sulfones. For example, controlled oxidation of similar thiazolidinones using H₂O₂ or mCPBA selectively modifies sulfur centers without degrading the heterocyclic ring . Reaction pathways should be monitored via LC-MS to track intermediate formation .

Q. What experimental approaches address solubility challenges in pharmacological assays?

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) can improve aqueous dispersion for in vitro testing .

- Salt formation : Reacting the sulfonyl group with sodium bicarbonate may enhance ionic solubility .

Methodological Considerations

- Data contradiction : When spectral data conflicts (e.g., unexpected NMR peaks), repeat analyses under standardized conditions and employ high-resolution MS/MS for fragmentation patterns .

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) meticulously, as trace moisture or oxygen can alter yields in sulfonyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.